molecular formula C21H16N2O6 B186164 FL118 CAS No. 135415-73-5

FL118

货号: B186164
CAS 编号: 135415-73-5
分子量: 392.4 g/mol
InChI 键: RPFYDENHBPRCTN-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

科学研究应用

Antitumor Activity

FL118 has demonstrated superior antitumor efficacy in various preclinical models:

  • Xenograft Models : Studies indicate that this compound effectively obliterates human xenograft tumors that have developed resistance to irinotecan and topotecan. Unlike these drugs, this compound is not a substrate for the efflux pump proteins P-gp and ABCG2, allowing it to bypass drug resistance mechanisms commonly encountered in cancer therapies .
  • Efficacy Against Specific Cancers : Research has shown that this compound inhibits proliferation and migration of ovarian cancer cells by upregulating CYGB expression . Moreover, it has been effective against colorectal cancer cells by overcoming irinotecan resistance .

Comparative Efficacy

A comparative analysis of this compound against traditional chemotherapeutics shows its enhanced efficacy:

Drug Mechanism Efficacy Against Resistance Notes
This compoundInhibits survivin, Mcl-1, XIAPYesSuperior activity in resistant tumors
IrinotecanTopoisomerase I inhibitorNoSubstrate for P-gp/MDR1
TopotecanTopoisomerase I inhibitorNoSubstrate for ABCG2/BCRP
DoxorubicinAnthracycline antibioticLimitedCardiotoxicity concerns

Clinical Development

Given its promising preclinical results, this compound is being considered for further clinical trials. Its favorable pharmacokinetic profile—rapid clearance from circulation and effective tumor accumulation—supports its potential as a viable therapeutic option for patients with difficult-to-treat cancers .

Ovarian Cancer

In vitro and in vivo studies demonstrated that this compound effectively inhibited the proliferation of ovarian cancer cells by upregulating CYGB expression. This case highlights the compound's potential as a targeted therapy in ovarian malignancies .

Colorectal Cancer

This compound was shown to reduce cell viability in colorectal cancer models and effectively overcome resistance mechanisms associated with irinotecan treatment. This suggests that this compound could be an alternative treatment option for patients who have developed resistance to standard therapies .

Chronic Myeloid Leukemia (CML)

Research indicates that this compound is an effective candidate for treating BCR-ABL inhibitor-resistant CML by targeting DDX5. This application underscores its versatility across different cancer types .

生物活性

FL118 is a novel camptothecin analogue that has garnered attention for its promising biological activity against various cancers. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and case studies.

This compound exhibits its anticancer effects primarily through the inhibition of several anti-apoptotic proteins, including Survivin , Mcl-1 , XIAP , and cIAP2 . Unlike traditional chemotherapeutics that primarily target DNA topoisomerase I, this compound selectively modulates the expression of these proteins, leading to enhanced apoptosis in cancer cells regardless of their p53 status. This characteristic is particularly significant for cancers with p53 mutations, which are often resistant to standard treatments.

Key Mechanisms:

  • Inhibition of Anti-apoptotic Proteins : this compound effectively reduces levels of Survivin, Mcl-1, XIAP, and cIAP2, promoting pro-apoptotic signaling pathways.
  • Independent of p53 Status : The efficacy of this compound is maintained across different p53 statuses (wild type, mutant, or null), making it a versatile option for various cancer types.

Efficacy in Preclinical Studies

Numerous studies have demonstrated this compound's potent antitumor activity in various cancer models, including colorectal cancer (CRC), pancreatic cancer (PDAC), multiple myeloma (MM), and non-small cell lung cancer (NSCLC).

Table 1: Summary of Preclinical Findings on this compound

Cancer TypeModel TypeEfficacy ObservedKey Findings
Colorectal CancerXenograft ModelsHigh efficacy against resistant tumorsOvercomes irinotecan and topotecan resistance
Pancreatic CancerPatient-Derived ModelsSignificant tumor reductionDirectly binds and degrades DDX5
Multiple MyelomaPatient-Derived SamplesInduces cell lysisEffective in relapsed patients
Non-Small Cell Lung CancerCell LinesDose-dependent inhibitionReduces migratory and invasive capabilities

Case Studies

  • Colorectal Cancer : In a study involving human xenograft models treated with this compound after developing resistance to irinotecan, this compound effectively eliminated tumors that had previously shown growth during treatment with traditional agents. This suggests a potential role for this compound in overcoming drug resistance .
  • Multiple Myeloma : In patient-derived samples from individuals with relapsed MM, this compound induced significant cell lysis in 15 out of 27 samples tested. Notably, its efficacy was independent of the P53 status and correlated with its ability to modulate expression levels of key survival genes .
  • Non-Small Cell Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of NSCLC cells while promoting apoptosis. The compound also reversed epithelial-mesenchymal transition (EMT), a process associated with increased metastatic potential .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Rapid Clearance : The compound is quickly cleared from circulation but accumulates effectively in tumor tissues.
  • Long Retention Half-Life : This characteristic enhances its therapeutic window and effectiveness against tumors over time .

属性

IUPAC Name

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908832
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-89-7, 135415-73-5
Record name 10,11-Methylenedioxy-20-camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Methylenedioxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。